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Compound of Interest

Compound Name: 4,7-Diazaspiro[2.5]octane

Cat. No.: B1315945 Get Quote

A Comparative Structural Analysis of 4,7-Diazaspiro[2.5]octane and Other Diazaspirocycles

for Drug Development Professionals

This guide provides a detailed comparative structural analysis of 4,7-diazaspiro[2.5]octane
and other relevant diazaspirocycles, aimed at researchers, scientists, and professionals in drug

development. Diazaspirocycles are a significant class of compounds in medicinal chemistry

due to their rigid, three-dimensional structures that offer unique scaffolding opportunities for

novel therapeutics. Understanding their precise structural and conformational properties is

crucial for rational drug design.

Introduction to Diazaspirocycles
Diazaspirocycles are heterocyclic compounds featuring two rings connected by a single

common carbon atom, with at least two nitrogen atoms within the ring systems. Their rigid

frameworks and diverse conformational possibilities make them attractive scaffolds in the

design of drugs targeting a wide range of biological targets. This guide focuses on the

structural nuances of 4,7-diazaspiro[2.5]octane and provides a comparative perspective with

a well-characterized derivative of a diazaspiro[4.5]decane system.

Comparative Structural Data
A direct experimental comparison of the parent 4,7-diazaspiro[2.5]octane with other

diazaspirocycles is not readily available in a single study. Therefore, this guide presents

detailed experimental and computational data for a representative diazaspiro[4.5]decane
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derivative, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, and discusses the structural

features of 4,7-diazaspiro[2.5]octane in a comparative context, drawing from available

literature on its synthesis and related spirocyclic systems.

Table 1: Comparison of Structural Parameters of Diazaspirocycles
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Parameter
1-Methyl-8-phenyl-1,3-
diazaspiro[4.5]decane-2,4-
dione

4,7-Diazaspiro[2.5]octane
(and derivatives)

General Structure

A piperidine ring fused to a

hydantoin moiety via a spiro

carbon.

A piperazine ring fused to a

cyclopropane ring via a spiro

carbon.

Ring Conformation

The cyclohexane ring in the

most stable conformation

(Conformation B) adopts a

chair-like geometry.[1]

The piperazine ring is

expected to adopt a chair or

twisted-boat conformation. The

presence of the spiro-fused

cyclopropane ring can

influence this preference.[1]

Key Bond Lengths (Å)

C5-N1: 1.46, C5-C6: 1.54, C5-

C10: 1.54, C8-C7: 1.53, C8-

C9: 1.53 (from DFT)[1]

Not experimentally determined

in available literature.

Synthesis of derivatives like 7-

benzyl-4,7-

diazaspiro[2.5]octane has

been reported, but detailed

crystallographic data is not

provided.[2]

**Key Bond Angles (°) **

N1-C5-C6: 109.5, N1-C5-C10:

109.5, C6-C5-C10: 110.0 (from

DFT)[1]

Not experimentally determined

in available literature.

NMR Data (¹³C, ppm)

δ 23.1 (CH₃), 28.5 (C₇, C₉),

30.1 (C₆, C₁₀), 41.5 (C₈), 61.6

(C₅), 126.0 (C₄'), 126.6 (C₂',

C₆'), 128.3 (C₃', C₅'), 146.4

(C₁'), 155.1 (C₂=O), 177.3

(C₄=O)[1]

Specific data for the parent

compound is not available in

the cited literature.

Characterization of derivatives

is mentioned in patents,

implying data exists but is not

publicly detailed.[2]

NMR Data (¹H, ppm) δ 1.45-1.65 (m, 4H, H₆eq,

H₁₀eq, H₇ax, H₉ax), 1.70-1.80

(m, 2H, H₇eq, H₉eq), 1.95 (d,

J=12.0 Hz, 2H, H₆ax, H₁₀ax),

Not available in the cited

literature.
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2.70 (s, 3H, N-CH₃), 2.80-2.90

(m, 1H, H₈), 7.20 (t, J=7.2 Hz,

1H, H₄'), 7.30 (t, J=7.2 Hz, 2H,

H₃', H₅'), 7.40 (d, J=7.2 Hz, 2H,

H₂', H₆'), 8.35 (s, 1H, NH)[1]

Experimental Methodologies
The structural characterization of diazaspirocycles relies on a combination of spectroscopic and

computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state structure and

conformation of diazaspirocycles.

Experimental Protocol for 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione:[1]

Instrumentation: Bruker Ultrashield™ Plus Avance III 600 spectrometer.

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

Internal Standard: Tetramethylsilane (TMS) or the residual solvent peak.

Temperature: 293 K (20 °C).

Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HSQC-DEPT,

and HMBC were performed to assign all proton and carbon signals unambiguously.

X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state

structure, including bond lengths, bond angles, and the conformation of the rings.

General Crystallization Procedure: A common method for obtaining single crystals suitable for

X-ray diffraction involves the slow evaporation of a saturated solution of the compound in an

appropriate solvent or a mixture of solvents.
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Computational Modeling (Density Functional Theory -
DFT)
DFT calculations are frequently employed to complement experimental data, providing insights

into the relative energies of different conformers and detailed geometric parameters. For 1-

methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, DFT calculations were used to determine

the energy minima of different conformations and to obtain theoretical bond lengths and angles.

[1]

Structural and Conformational Analysis
4,7-Diazaspiro[2.5]octane
The structure of 4,7-diazaspiro[2.5]octane, featuring a piperazine ring spiro-fused to a

cyclopropane ring, presents interesting conformational questions. The piperazine ring typically

adopts a chair conformation to minimize steric strain. However, the fusion to a rigid

cyclopropane ring can introduce strain and potentially alter the conformational landscape. Low-

temperature NMR studies on analogous 2-spirocyclopropyl piperidines have shown that the

presence of the spiro-cyclopropane ring can influence the axial/equatorial preference of

substituents on the piperidine ring.[1] This suggests that the conformational dynamics of the

piperazine ring in 4,7-diazaspiro[2.5]octane could be complex and warrant detailed

computational and experimental investigation.

1,3-Diazaspiro[4.5]decane Derivatives
In contrast, the 1,3-diazaspiro[4.5]decane system, exemplified by 1-methyl-8-phenyl-1,3-

diazaspiro[4.5]decane-2,4-dione, has a more flexible cyclohexane ring fused to the hydantoin.

The cyclohexane ring in the most stable, experimentally verified conformation of this molecule

exists in a chair-like geometry.[1] The crystal structure of a related compound, 3-(4-

chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, also confirms an ideal

chair conformation for the cyclohexyl ring.[3]

Visualizing Structural Relationships
The following diagrams illustrate the general structures of the discussed diazaspirocycles and a

typical workflow for their structural analysis.
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Diazaspirocycle Structures

4,7-Diazaspiro[2.5]octane
(Piperazine + Cyclopropane)

1,3-Diazaspiro[4.5]decane Derivative
(Piperidine + Hydantoin)

Click to download full resolution via product page

Caption: General Structures of Compared Diazaspirocycles.
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Caption: Workflow for Structural Analysis of Diazaspirocycles.

Conclusion
The structural analysis of diazaspirocycles is fundamental to their application in drug discovery.

While detailed experimental data for the parent 4,7-diazaspiro[2.5]octane is sparse in publicly

accessible literature, a comparative approach using well-characterized analogs like the 1,3-

diazaspiro[4.5]decane derivative presented here offers valuable insights. The interplay of ring

size, heteroatom placement, and substituent effects dictates the conformational preferences of

these scaffolds. A multi-pronged approach combining high-resolution NMR, single-crystal X-ray

diffraction, and computational modeling is essential for a comprehensive understanding of

these complex molecules, which will ultimately guide the design of more effective and selective

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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